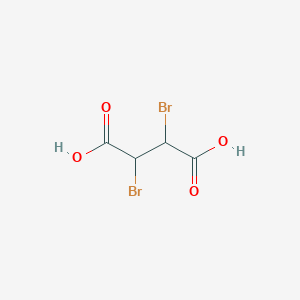

2,3-Dibromosuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203337. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862120 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-78-3, 608-36-6 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromosuccinic acid, a halogenated derivative of succinic acid, is a pivotal compound in organic synthesis and holds significance in the development of pharmaceutical intermediates.[1][2][3] Its utility stems from the presence of two chiral centers and the reactivity imparted by the bromine substituents, which allow for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its stereoisomers, key reactions, and detailed experimental protocols.

Stereoisomerism

This compound exists as three stereoisomers due to the presence of two chiral carbon atoms: a pair of enantiomers (d- and l-forms, which together constitute the racemic or dl-form) and a meso form.[4][5][6] The stereochemistry of the starting material in its synthesis dictates the resulting isomer. The bromination of fumaric acid (trans-butenedioic acid) yields the meso-form, while the bromination of maleic acid (cis-butenedioic acid) produces the racemic (dl) mixture of the threo enantiomers.[7][8][9]

The different stereoisomers exhibit distinct physical properties, most notably their melting points and solubilities, which are crucial for their separation and characterization.[7]

Physical and Chemical Properties

The physical and chemical properties of the different isomers of this compound are summarized below.

Table 1: Physical Properties of this compound Isomers

| Property | meso-2,3-Dibromosuccinic Acid | dl-2,3-Dibromosuccinic Acid (racemic) | d-2,3-Dibromosuccinic Acid | l-2,3-Dibromosuccinic Acid |

| CAS Number | 608-36-6[1][10] | 526-78-3[4] | --- | --- |

| Synonyms | erythro-2,3-Dibromosuccinic acid[4][11] | threo-2,3-Dibromosuccinic acid[4] | --- | --- |

| Molecular Formula | C₄H₄Br₂O₄[1][4][10] | C₄H₄Br₂O₄[4] | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 275.88 g/mol [1][4][10] | 275.88 g/mol [4] | 275.88 g/mol | 275.88 g/mol |

| Appearance | White to pale cream powder[1][10] | Crystals[4] | Crystalline powder[4] | Needles from benzene[4] |

| Melting Point (°C) | 255-256 (decomposes)[4], 258 (sublimes)[10], 270-273[4], 275-290[1], 288-290[12] | 167[4] | 157-158[4] | 157-158 (decomposes)[4] |

| Solubility | Soluble in 50 parts cold water, more soluble in hot water, alcohol, and ether; sparingly soluble in chloroform.[4] Slightly soluble in water.[1][3] | Very soluble in cold water.[4] | Very soluble in cold water; soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl₄.[4] | Very soluble in cold water; soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl₄.[4] |

| Density (g/cm³) | 2.486[1] | 2.5[13] | --- | --- |

| Optical Rotation | None | None | [α]D¹⁸ +64.4° (c=5 in water), +135.8° (c=5 in alcohol), +147.8° (c=5 in ethyl acetate)[4] | [α]D¹³ -148.0° (c=5.8 in ethyl acetate)[4] |

Table 2: Spectroscopic Data for meso-2,3-Dibromosuccinic Acid

| Technique | Key Features |

| Infrared (IR) | Strong bands at 1715 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-Br), and a broad band from 3200–2500 cm⁻¹ (O-H stretch).[2] |

| ¹H NMR | Data available.[14][15] |

| ¹³C NMR | Data available.[15][16][17] |

Key Chemical Reactions

This compound undergoes several important chemical reactions, primarily involving the bromine and carboxylic acid functional groups.

Dehydrohalogenation

The elimination of hydrogen bromide from this compound is a key reaction. The racemic (dl) form readily eliminates HBr to form 2-bromofumaric acid.[2] In contrast, the meso isomer is more resistant to elimination due to its stereochemistry.[2] Treatment with a strong base, such as potassium hydroxide, can lead to the formation of acetylenedicarboxylic acid through the elimination of two molecules of HBr.[18]

Hydroxylation

Under alkaline conditions, the bromine atoms can be substituted by hydroxyl groups via a double nucleophilic substitution mechanism.[2] This reaction converts meso-2,3-dibromosuccinic acid into meso-2,3-dihydroxysuccinic acid (meso-tartaric acid).[2]

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

This protocol is adapted from established literature procedures.[7][19]

Materials:

-

Fumaric acid

-

Bromine

-

Potassium bromide

-

Deionized water

-

Erlenmeyer flask

-

Boiling water bath

-

Ice-water bath

-

Vacuum filtration apparatus

Procedure:

-

A stock solution of bromine is prepared by dissolving bromine and potassium bromide in water.

-

Fumaric acid is weighed into an Erlenmeyer flask.

-

The stock bromine solution is added to the fumaric acid.

-

The flask is mixed and placed in a boiling water bath. The solution will turn from orange to a light yellow, and a white precipitate will form.[7]

-

Heating is continued for a total of 10-12 minutes.[7]

-

The flask is then cooled in an ice-water bath to precipitate the product.

-

The product is collected by vacuum filtration and washed with ice water.

-

The resulting meso-2,3-dibromosuccinic acid is dried in an oven.

Expected Yield: 51-62%[7] Expected Melting Point: 261-266 °C[7]

Synthesis of dl-2,3-Dibromosuccinic Acid from Maleic Acid

This procedure is based on the stereospecific addition of bromine to maleic acid.[7]

Materials:

-

Maleic acid

-

Bromine in a suitable solvent (e.g., carbon tetrachloride, ensuring all equipment is dry)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Maleic acid is dissolved in a dry solvent in a round-bottom flask.

-

A solution of bromine in the same solvent is added dropwise to the maleic acid solution with stirring.

-

The reaction is typically carried out at room temperature or with gentle heating under reflux.

-

The disappearance of the bromine color indicates the completion of the reaction.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The racemic-2,3-dibromosuccinic acid can be purified by recrystallization.

Caution: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7] Contamination with water can lead to the isomerization of maleic acid to fumaric acid, resulting in a mixture of products.[7]

Reaction Mechanisms and Visualizations

The synthesis of the diastereomers of this compound proceeds through a stereospecific anti-addition of bromine to the double bond.

Bromination of Fumaric Acid (trans)

The anti-addition of bromine to the trans-alkene (fumaric acid) results in the formation of the meso-compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 608-36-6 | Benchchem [benchchem.com]

- 3. meso-2,3-Dibromosuccinic acid, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound [drugfuture.com]

- 5. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]

- 6. sarthaks.com [sarthaks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US3465037A - Production of meso this compound - Google Patents [patents.google.com]

- 9. Solved 4) Give the complete reaction mechanisms for the | Chegg.com [chegg.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]

- 13. (±)-2,3-Dibromosuccinic acid ((±)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]

- 14. meso-2,3-Dibromosuccinic acid(608-36-6) 1H NMR [m.chemicalbook.com]

- 15. This compound, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound(526-78-3) 13C NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of meso-2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of meso-2,3-dibromosuccinic acid. The information is compiled from various scientific sources to ensure a thorough and accurate representation of the compound's characteristics. This document is intended to serve as a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.

Chemical Identity and Structure

-

IUPAC Name: (2R,3S)-2,3-dibromobutanedioic acid[1]

-

Synonyms: meso-Dibromosuccinic acid, a,b-Dibromosuccinic acid[2]

-

CAS Number: 608-36-6[3]

The meso isomer of 2,3-dibromosuccinic acid is an achiral compound due to an internal plane of symmetry, despite having two chiral centers.

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of meso-2,3-dibromosuccinic acid. It is important to note that some variation exists in the reported values across different sources.

| Property | Value | Source(s) |

| Appearance | White to pale cream or yellow-beige powder/crystals | [2][3][4] |

| Melting Point | 255-290 °C (with decomposition/sublimation) | [3][4][5][6][7][8] |

| Boiling Point | ~262.4 - 352 °C at 760 mmHg | [2][6][7][8] |

| Density | ~2.486 g/cm³ | [4][6][7] |

| Flash Point | ~91 - 112.5 °C | [6][7][8] |

| Vapor Pressure | 5.52 x 10⁻⁴ Pa at 25 °C (calculated) | [5] |

| Partition Coefficient (log Kow) | -0.21 | [5] |

| Property | Value | Source(s) |

| Water Solubility | 20 g/L at 17 °C | [5][8] |

| Slightly soluble to very soluble in water | [2][9] | |

| Solubility in other solvents | Soluble in alcohol and ether. | [9] |

| pKa₁ | 1.4 - 1.51 | [4][5] |

| pKa₂ | 2.71 - 3.4 | [4][5] |

Experimental Protocols

This protocol is based on established methods for the stereospecific addition of bromine to an alkene.[10][11][12]

Objective: To synthesize meso-2,3-dibromosuccinic acid by the addition of bromine to fumaric acid in an aqueous medium.

Materials:

-

Fumaric acid

-

Bromine

-

Deionized water

-

2 N Hydrochloric acid (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, create a suspension of fumaric acid in water (e.g., 11.6 g of fumaric acid in 40 mL of water).[10]

-

Heat the suspension to boiling with vigorous stirring.[10]

-

While maintaining the boiling and stirring, add bromine dropwise to the mixture using the dropping funnel. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added.[10] A slight excess of bromine should be present at the end of the reaction, indicated by a persistent reddish color.[10][12]

-

After the addition of bromine is complete, continue to stir the reaction mixture for a designated period (e.g., 1 hour) at an elevated temperature (e.g., 70 °C) to ensure the reaction goes to completion.[11]

-

Cool the reaction mixture in an ice bath to precipitate the product.[11][12]

-

Collect the crude meso-2,3-dibromosuccinic acid by vacuum filtration using a Büchner funnel.[12]

-

Wash the collected solid with cold water to remove any unreacted bromine and hydrobromic acid.[11][12]

Purification:

-

The crude product can be purified by recrystallization.

-

Crystallize the acid from 2 N hydrochloric acid or distilled water, ensuring the temperature is kept below 70 °C when using water to avoid elimination of HBr.[4][10]

Objective: To determine the melting point of a purified sample of meso-2,3-dibromosuccinic acid.

Equipment:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample of meso-2,3-dibromosuccinic acid is completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure an accurate reading.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note that this compound may decompose or sublime upon melting.[3]

Visualizations

The following diagram illustrates the workflow for the synthesis and purification of meso-2,3-dibromosuccinic acid.

Caption: Workflow for the synthesis and purification of meso-2,3-dibromosuccinic acid.

This diagram illustrates the stereochemical relationship between the starting material and the product in the synthesis.

Caption: Stereospecific synthesis of the meso product from a trans-alkene.

References

- 1. This compound, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meso-2,3-Dibromosuccinic acid(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. innospk.com [innospk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Meso-2,3-dibromosuccinic acid--YIXING AOTELING CHEMICAL CO.,LTD [sinobromide.com]

- 9. meso-2,3-Dibromosuccinic acid, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. US3465037A - Production of meso this compound - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Racemic-2,3-Dibromosuccinic Acid

This guide provides a comprehensive overview of racemic-2,3-dibromosuccinic acid, a key intermediate in the synthesis of dicarboxylic acid derivatives.[1][2][3] It delves into its chemical structure, stereoisomerism, synthesis, and physicochemical properties, presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and Stereoisomerism

2,3-dibromosuccinic acid (IUPAC name: 2,3-dibromobutanedioic acid) is a derivative of succinic acid with the chemical formula C₄H₄Br₂O₄.[4][5] The molecule contains two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[6][7]

-

Racemic Mixture: The racemic form, also known as (±)-2,3-dibromosuccinic acid or the threo form, is an equimolar mixture of the (2R,3R) and (2S,3S) enantiomers.[5][6] These enantiomers are non-superimposable mirror images of each other and are optically active.[6][7]

-

Meso Form: The meso or erythro form is achiral due to an internal plane of symmetry and is, therefore, optically inactive.[6][7]

The stereochemistry of the starting material dictates the stereochemistry of the product in the common synthesis route involving the bromination of an alkene. The addition of bromine to an alkene is a stereospecific anti-addition.

-

Anti-addition of bromine to cis-alkene (maleic acid) yields the racemic mixture (threo isomers).

-

Anti-addition of bromine to a trans-alkene (fumaric acid) yields the meso isomer (erythro).[8]

Below is a diagram illustrating the relationship between the stereoisomers of this compound.

Physicochemical and Spectroscopic Data

The diastereomers of this compound exhibit significantly different physical properties, which is advantageous for their separation and identification.[8]

| Property | Racemic (dl)-2,3-dibromosuccinic acid | meso-2,3-dibromosuccinic acid |

| Synonyms | (±)-2,3-dibromosuccinic acid, threo | erythro-2,3-dibromosuccinic acid |

| Molecular Formula | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 275.88 g/mol | 275.88 g/mol |

| Melting Point | 167-170 °C[5][8] | 255-266 °C (decomposes)[5][8] |

| Solubility in Water | Very soluble in cold water[8] | Can be recrystallized from water[8] |

| ¹H NMR (DMSO-d₆) | δ 4.52 ppm (s, 2H, CHBr) | Not explicitly found in search results |

| ¹³C NMR (DMSO-d₆) | δ 170.2 (COOH), 62.8 (C-Br) | Not explicitly found in search results |

| IR (KBr, cm⁻¹) | 1715 (C=O), 1270 (C-Br), 3200-2500 (O-H) | Not explicitly found in search results |

Note: Spectroscopic data presented is for a generic this compound sample and may correspond to either the racemic or meso form, as sources did not always specify the isomer.[4]

Experimental Protocols

This protocol is adapted from established laboratory procedures and illustrates the stereospecific trans-addition of bromine to an alkene.[8]

Materials:

-

Maleic acid

-

Bromine

-

Anhydrous ether

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of maleic acid in anhydrous ether in a flask equipped with a stirrer.

-

Cool the flask in an ice-water bath.

-

Slowly add a stoichiometric amount of bromine dissolved in anhydrous ether to the cooled maleic acid solution with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

The product, racemic-2,3-dibromosuccinic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ether to remove any unreacted bromine.

-

The crude product can be recrystallized if necessary. The melting point of the purified product should be approximately 168–170 °C.[8]

Caution: Bromine is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[8] All glassware must be dry, as water can lead to the formation of hydrogen bromide, which can isomerize maleic acid to the less reactive fumaric acid.[8]

The workflow for this synthesis is visualized in the diagram below.

Alternative Synthesis Method

An alternative and more environmentally friendly method for preparing this compound involves the reaction of fumaric acid with hydrobromic acid and hydrogen peroxide.[9] This method avoids the use of liquid bromine.[9] The process typically involves heating a mixture of fumaric acid and hydrobromic acid, followed by the dropwise addition of hydrogen peroxide.[9] After the reaction is complete, the mixture is cooled to allow the product to separate.[9]

Applications

Racemic-2,3-dibromosuccinic acid serves as a crucial intermediate in the synthesis of various dicarboxylic acid derivatives.[1][2][3] Its stereochemistry and the presence of two reactive bromine atoms make it a versatile building block in organic synthesis for the creation of more complex molecules with potential applications in drug development and materials science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (±)-2,3-Dibromosuccinic acid ((±)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]

- 4. This compound | 608-36-6 | Benchchem [benchchem.com]

- 5. This compound [drugfuture.com]

- 6. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]

- 7. sarthaks.com [sarthaks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dibromosuccinic acid, a molecule of significant interest in stereochemistry and organic synthesis. With two chiral centers, this compound exists as three stereoisomers: a pair of enantiomers ((+)- and (-)-threo isomers) and an achiral meso-isomer (erythro). This document details the synthesis, resolution, and characterization of these isomers. It includes structured tables of their physical and spectroscopic properties, detailed experimental protocols for their preparation and separation, and visual diagrams of the synthetic pathways and resolution workflow to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound is a derivative of succinic acid containing two chiral carbon atoms. The spatial arrangement of the bromine atoms and carboxyl groups around these chiral centers gives rise to distinct stereoisomers with different physical and chemical properties. Understanding the stereochemistry of these molecules is crucial for their application in asymmetric synthesis and as chiral building blocks in the development of novel therapeutics. This guide serves as a technical resource, offering detailed methodologies and comparative data for the scientific community.

Stereoisomers of this compound

This compound has two chiral centers, leading to the possibility of 2^2 = 4 stereoisomers. These are grouped into a pair of enantiomers and a meso compound.

-

Enantiomeric Pair ((+)- and (-)-2,3-dibromosuccinic acid): These are non-superimposable mirror images of each other and are optically active. They are also referred to as the threo isomers.[1] The racemic mixture, an equal mixture of the (+) and (-) forms, is optically inactive.

-

Meso Form (meso-2,3-dibromosuccinic acid): This isomer has a plane of symmetry and is therefore achiral and optically inactive, despite having two chiral centers. It is also known as the erythro isomer.[2]

Synthesis of Stereoisomers

The stereoisomers of this compound are typically synthesized by the electrophilic addition of bromine to the double bonds of maleic acid and fumaric acid. The stereochemistry of the starting alkene dictates the stereochemistry of the product.

Synthesis of meso-2,3-Dibromosuccinic Acid

The meso isomer is synthesized via the anti-addition of bromine to fumaric acid (trans-butenedioic acid).[2]

Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid

The racemic mixture is synthesized via the anti-addition of bromine to maleic acid (cis-butenedioic acid).[2]

Quantitative Data Presentation

The distinct stereoisomers of this compound exhibit different physical and spectroscopic properties. The following tables summarize key quantitative data for easy comparison.

Physical Properties

| Property | meso-2,3-Dibromosuccinic Acid | (±)-2,3-Dibromosuccinic Acid (Racemic) | (+)-2,3-Dibromosuccinic Acid | (-)-2,3-Dibromosuccinic Acid |

| Melting Point (°C) | 255-256 (decomposes)[2] | 167[2] | 157-158[2] | 157-158 (decomposes)[2] |

| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water.[2] | Very soluble in cold water.[2] | Soluble. | Soluble. |

| Specific Rotation ([(\alpha)]D) | 0° | 0° | +147.8° (c=5 in ethyl acetate)[2] | -148.0° (c=5.8 in ethyl acetate)[2] |

Spectroscopic Data

¹H NMR (DMSO-d₆, 300 MHz)

| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| meso-2,3-Dibromosuccinic acid | 4.52 | Singlet | 2H | CHBr |

| 13.75 | Broad Singlet | 2H | COOH |

¹³C NMR (DMSO-d₆, 75 MHz)

| Isomer | Chemical Shift (δ, ppm) | Assignment |

| meso-2,3-Dibromosuccinic acid | 170.2 | COOH |

| 62.8 | C-Br |

Infrared (IR) Spectroscopy (KBr pellet)

| Isomer | Wavenumber (cm⁻¹) | Assignment |

| meso-2,3-Dibromosuccinic acid | 3200-2500 (broad) | O-H stretch (carboxylic acid) |

| 1715 (strong) | C=O stretch (carboxylic acid) | |

| 1270 | C-Br stretch | |

| (±)-2,3-Dibromosuccinic Acid | Similar characteristic peaks to the meso isomer, with potential slight shifts in fingerprint region. |

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

Materials:

-

Fumaric acid

-

Bromine

-

Water

-

2 N Hydrochloric acid (for recrystallization)

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of water.

-

Heat the suspension to boiling with stirring.

-

While maintaining boiling and stirring, add 5.7 mL (18 g, 110 mmol) of bromine dropwise. The rate of addition should be such that the brown color of the bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the addition.

-

After the addition is complete, cool the reaction mixture to room temperature and then in an ice bath to 10 °C to induce crystallization.

-

Collect the crude product by suction filtration and wash with ice-cold water.

-

Recrystallize the crude product from 2 N hydrochloric acid to yield pure meso-2,3-dibromosuccinic acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).[3]

Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid from Maleic Acid

Materials:

-

Maleic acid

-

Bromine

-

Water

Procedure:

-

A common laboratory procedure involves the bromination of maleic acid in an aqueous solution.

-

The stereochemistry of this reaction, being an anti-addition, leads to the formation of the racemic mixture of the threo enantiomers. A detailed procedure can be adapted from the synthesis of the meso isomer, substituting fumaric acid with maleic acid.

Resolution of Racemic (±)-2,3-Dibromosuccinic Acid

The separation of the enantiomers from the racemic mixture is achieved through the formation of diastereomeric salts using a chiral resolving agent, such as an optically active base.

General Principle:

-

The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine or (-)-strychnine). This reaction forms a mixture of two diastereomeric salts: ((+)-acid-(-)-base) and ((-)-acid-(-)-base).

-

Since diastereomers have different physical properties, they can be separated by fractional crystallization.

-

Once the diastereomeric salts are separated, each is treated with a strong acid to regenerate the respective pure enantiomer of this compound.

Mandatory Visualizations

Synthetic Pathways

Caption: Stereospecific synthesis of this compound isomers.

Resolution Workflow

Caption: Workflow for the resolution of racemic this compound.

References

An In-depth Technical Guide to 2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromosuccinic acid, a halogenated dicarboxylic acid with significant applications in organic synthesis and as a precursor in the development of pharmaceutical agents. This document details the chemical properties, stereoisomerism, synthesis protocols, and key applications of its various isomers, presenting data in a structured format for ease of reference and comparison.

Introduction

This compound (2,3-dibromobutanedioic acid) is a derivative of succinic acid where two bromine atoms are substituted at the C2 and C3 positions. The presence of two chiral centers gives rise to three stereoisomers: a meso compound and a pair of enantiomers (d- and l-forms), which are often handled as a racemic mixture. These isomers exhibit distinct physical properties and stereospecific applications, particularly as chiral building blocks in asymmetric synthesis.[1][2] Its utility is notable in the synthesis of pharmaceuticals and other biologically active molecules.[1][3]

Physicochemical Properties and Isomer Identification

The different stereoisomers of this compound are distinguished by their unique physical properties and CAS numbers. A summary of these key identifiers and properties is provided below for clear comparison.

Table 1: CAS Numbers of this compound Isomers

| Isomer Name | Stereochemistry | CAS Number |

| meso-2,3-Dibromosuccinic acid | (2R,3S) | 608-36-6 |

| (±)-2,3-Dibromosuccinic acid | Racemic (dl) | 1114-00-7 |

| (+)-2,3-Dibromosuccinic acid | (2R,3R) | 916065-44-6 |

| (-)-2,3-Dibromosuccinic acid | (2S,3S) | Not explicitly found |

| This compound (unspecified) | General | 526-78-3 |

Table 2: Comparative Physicochemical Data of this compound Isomers

| Property | meso-2,3-Dibromosuccinic acid | (±)-2,3-Dibromosuccinic acid (racemic) | (+)-(2R,3R)-2,3-Dibromosuccinic acid |

| Molecular Formula | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 275.88 g/mol [3] | 275.88 g/mol [4] | 275.88 g/mol [5] |

| Appearance | White to pale yellow-beige powder[6] | Crystalline solid | Crystalline solid |

| Melting Point | 255-260 °C (decomposes)[3][7] | 167 °C[7][8] | 157-158 °C[7] |

| Solubility in Water | 20 g/L at 17-20 °C[3][8] | Very soluble in cold water[7] | Soluble |

| Solubility in Organic Solvents | Soluble in alcohol and ether.[3] | Soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl₄.[7] | Soluble in alcohol and ethyl acetate.[7] |

| Optical Rotation | Optically inactive[5] | Optically inactive | [α]D¹⁸ +64.4° (c=5 in water), +135.8° (c=5 in alcohol), +147.8° (c=5 in ethyl acetate)[7] |

| pKa₁ / pKa₂ | 1.51 / 2.71 (at 20 °C)[3] | 1.4 / 3.4[8] | Not specified |

Experimental Protocols: Synthesis of Stereoisomers

The stereospecific synthesis of this compound isomers is achieved through the stereoselective bromination of maleic and fumaric acids.

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer proceeds via the anti-addition of bromine to fumaric acid.[7]

Materials:

-

Fumaric acid

-

Bromine

-

Water

-

2 N Hydrochloric acid (for recrystallization)

Procedure: [9]

-

In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of water.

-

Heat the suspension to boiling with stirring.

-

Slowly add 5.7 mL (18 g, 110 mmol) of bromine dropwise to the boiling solution. The rate of addition should be such that the brown color of bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the addition.

-

After the addition is complete, cool the reaction mixture to room temperature and then further cool in an ice bath to 10 °C, which will induce crystallization.

-

Collect the crude product by vacuum filtration and wash it several times with 20 mL of ice-cold water.

-

Dry the crude product in a desiccator to a constant weight.

-

For purification, recrystallize the crude product from 2 N hydrochloric acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).

-

The expected yield is approximately 63%.

Synthesis of (±)-2,3-Dibromosuccinic Acid (Racemic Mixture)

The racemic mixture is synthesized through the syn-addition of bromine to maleic acid.[10]

Materials:

-

Maleic acid

-

Anhydrous ether

-

Bromine

-

Petroleum ether

Procedure: [10]

-

Caution: This procedure must be performed in a fume hood, and all equipment and reagents must be dry.

-

Weigh 200 mg of maleic acid into a dry test tube and add 2 mL of anhydrous ether.

-

Dropwise, add 310 mg of bromine to the test tube and mix the contents thoroughly. A slight exotherm will be observed, and the solid will slowly dissolve as the ether gently boils.

-

If a precipitate does not form, allow the solution to stand for 10-15 minutes until the deep orange color fades to a pale orange or yellow.

-

Remove the ether by placing the test tube in a beaker of warm water in a fume hood, leaving a pale orange or yellow solid.

-

Cool the test tube in an ice-water bath for a few minutes.

-

Add petroleum ether and use a glass rod to break up the solid.

-

Collect the solid by vacuum filtration, rinse with a few milliliters of petroleum ether, and air-dry.

-

The expected yield is in the range of 95-96%.

Applications in Drug Development and Organic Synthesis

This compound isomers are valuable intermediates in the synthesis of various pharmaceutical agents and other complex organic molecules.[1][3] Their stereochemistry makes them ideal chiral building blocks for creating enantiomerically pure compounds, which is critical in drug development.[1]

One of the most significant applications is the use of meso-2,3-dibromosuccinic acid as a precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA).[2] DMSA is a chelating agent used in the treatment of heavy metal poisoning. The synthetic pathway from fumaric acid to DMSA illustrates a key logical workflow in pharmaceutical intermediate synthesis.

Logical Workflow: Synthesis of 2,3-Dimercaptosuccinic Acid (DMSA)

Caption: Synthetic pathway from Fumaric Acid to DMSA.

Biological and Biochemical Relevance

While direct signaling pathway involvement is not extensively documented, the biological relevance of this compound is primarily understood through its role as a synthetic intermediate and in biochemical research. It is used to study metabolic processes and enzyme activities.[1] The bromine atoms can participate in halogen bonding, potentially influencing the activity of enzymes and other proteins, and it can act as an inhibitor in certain biochemical pathways.[3]

Experimental Workflow: Investigating Enzyme Inhibition

The general workflow for studying the effect of this compound on a target enzyme would follow a standard biochemical assay protocol.

Caption: General workflow for enzyme inhibition studies.

Conclusion

This compound, in its various stereoisomeric forms, is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined stereochemistry and reactivity make it an indispensable tool in organic synthesis. The detailed protocols for its stereospecific synthesis and its crucial role as a precursor to important pharmaceutical agents like DMSA highlight its practical value. Further research into its interactions with biological systems may yet uncover new therapeutic applications. This guide provides a foundational technical overview to support ongoing research and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 608-36-6 | Benchchem [benchchem.com]

- 4. (±)-2,3-Dibromosuccinic acid ((±)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]

- 5. This compound, (2R,3R)- (916065-44-6) for sale [vulcanchem.com]

- 6. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. A microscale synthesis of the diastereomers of this compound - ProQuest [proquest.com]

Spectroscopic Characterization of 2,3-Dibromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the stereoisomers of 2,3-dibromosuccinic acid: the achiral meso compound and the chiral racemic (dl) mixture. This document details the key spectroscopic data for identification and differentiation of these isomers and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The distinct stereochemistry of meso- and dl-2,3-dibromosuccinic acid gives rise to unique spectroscopic signatures. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the meso and dl isomers. Due to the plane of symmetry in the meso isomer, its two methine protons and two carboxylic acid protons are chemically equivalent. In contrast, the protons in the dl (or threo) isomers are diastereotopic.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers

| Isomer | Solvent | Chemical Shift (δ) of CH-Br (ppm) | Multiplicity |

| meso | DMSO-d₆ | 4.85 | Singlet |

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

| Isomer | Solvent | Chemical Shift (δ) of C=O (ppm) | Chemical Shift (δ) of CH-Br (ppm) |

| meso | C₂H₅OH | Not explicitly reported | Not explicitly reported |

| dl | Not explicitly reported | Not explicitly reported | Not explicitly reported |

Note: While spectral databases indicate the availability of ¹³C NMR data, specific chemical shift values for the parent acids are not consistently reported in readily accessible literature. Data for derivatives like dimethyl 2,3-dibromosuccinate exists, showing distinct signals for the different isomers.[1]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules, providing a "fingerprint" for each isomer. Key differences are expected in the regions corresponding to C-Br, C-C, and C=O stretching, as well as in the fingerprint region where complex skeletal vibrations occur.

Table 3: Key IR Absorption Regions for this compound Isomers

| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance for both Isomers |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad band |

| C=O stretch (Carboxylic Acid) | 1680-1725 | Strong, sharp peak |

| C-O stretch | 1210-1320 | Medium to strong peak |

| O-H bend | 920-950 | Broad peak |

| C-Br stretch | 500-600 | Medium to strong peak |

Table 4: Key Raman Scattering Regions for meso-2,3-Dibromosuccinic Acid

| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance |

| C=O stretch | ~1700 | Strong peak |

| C-C stretch | 800-1200 | Multiple peaks |

| C-Br stretch | 500-600 | Strong peak |

Experimental Protocols

The following sections outline generalized protocols for the synthesis of the this compound isomers and the acquisition of their spectroscopic data.

Synthesis Protocols

The stereospecific synthesis of the meso and dl isomers is achieved through the anti-addition of bromine to fumaric acid and maleic acid, respectively.[2][3]

This procedure involves the bromination of fumaric acid in hot water.[4]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend fumaric acid (1 equivalent) in water.

-

Reaction: Heat the suspension to boiling. Add bromine (1.1 equivalents) dropwise to the vigorously stirred, boiling solution. The bromine color should disappear after each addition. A slight excess of bromine should be present at the end of the reaction.

-

Isolation: Cool the reaction mixture in an ice bath to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash with ice-cold water. The product can be recrystallized from 2 N hydrochloric acid.

This procedure involves the bromination of maleic acid.[3]

-

Preparation: Dissolve maleic acid (1 equivalent) in a suitable solvent.

-

Reaction: Add bromine (1 equivalent) to the solution and stir at room temperature until the reaction is complete.

-

Isolation and Purification: The product can be isolated by evaporation of the solvent and purified by recrystallization.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide.

-

Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the stereospecific synthesis of meso- and dl-2,3-dibromosuccinic acid and their subsequent spectroscopic characterization.

Caption: Synthesis and analysis workflow for this compound isomers.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of meso-2,3-dibromosuccinic Acid

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of meso-2,3-dibromosuccinic acid, tailored for researchers, scientists, and professionals in drug development. It covers the theoretical basis for the spectrum, quantitative data, a detailed experimental protocol, and a visual representation of the proton relationships.

Introduction

Meso-2,3-dibromosuccinic acid is a diastereomer of 2,3-dibromosuccinic acid, characterized by the (2R, 3S) or (2S, 3R) stereochemistry. This configuration results in a molecule with a center of inversion and a plane of symmetry, which dictates the appearance of its ¹H NMR spectrum. Due to this symmetry, the two methine protons (H-2 and H-3) are chemically and magnetically equivalent. Similarly, the two carboxylic acid protons are also equivalent. This equivalence is a key determinant of the simplicity of the resulting spectrum.

Predicted ¹H NMR Spectral Data

The symmetry of meso-2,3-dibromosuccinic acid leads to a straightforward ¹H NMR spectrum. The two methine protons, being equivalent, do not exhibit spin-spin coupling to each other and therefore appear as a single resonance. The two carboxylic acid protons also produce a single, typically broad, signal. The chemical shifts can vary depending on the solvent and concentration.

Table 1: Summary of Quantitative ¹H NMR Data for meso-2,3-dibromosuccinic Acid

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Notes |

| -CHBr | 4.52[1] | Singlet | 2H | Not Applicable | The two methine protons are chemically and magnetically equivalent. |

| -COOH | ~13.75[1] | Singlet (broad) | 2H | Not Applicable | Chemical shift is concentration and solvent-dependent; often exchanges with D₂O. |

Experimental Protocol

This section details a standard methodology for acquiring the ¹H NMR spectrum of meso-2,3-dibromosuccinic acid.

3.1. Materials and Equipment

-

meso-2,3-dibromosuccinic acid (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weigh approximately 10-20 mg of meso-2,3-dibromosuccinic acid directly into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for carboxylic acids.

-

Securely cap the vial and vortex until the solid is completely dissolved. Gentle heating may be applied if dissolution is slow.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

3.3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typical parameters for a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 8-16

-

Spectral width: 0-16 ppm

-

3.4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

Visualization of the ¹H NMR Spin System

The following diagram illustrates the chemical equivalence of the protons in meso-2,3-dibromosuccinic acid, which leads to the observed singlet signals in the ¹H NMR spectrum.

Caption: Chemical equivalence in meso-2,3-dibromosuccinic acid.

References

An In-depth Technical Guide to the ¹³C NMR of dl-2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of dl-2,3-dibromosuccinic acid, a vital resource for professionals in research, chemical analysis, and pharmaceutical development. Understanding the ¹³C NMR spectrum is crucial for the structural elucidation and purity assessment of this compound and its diastereomers.

Introduction to Stereoisomerism and ¹³C NMR Spectroscopy

2,3-dibromosuccinic acid exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) which form a racemic mixture (dl-2,3-dibromosuccinic acid), and an achiral meso compound ((2R,3S) or (2S,3R)). ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Due to the different spatial arrangements of the bromine and carboxylic acid functional groups, the dl- and meso-isomers of this compound are diastereomers and, as such, are distinguishable by ¹³C NMR, exhibiting unique chemical shifts for their carbon atoms.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the reported ¹³C NMR chemical shifts for the dl- and meso-isomers of this compound. These values are critical for the identification and differentiation of these diastereomers in a laboratory setting.

| Compound | Carbon Atom | Chemical Shift (δ) in ppm |

| dl-2,3-dibromosuccinic acid | COOH | ~168-172 |

| CH-Br | ~45-50 | |

| meso-2,3-dibromosuccinic acid | COOH | ~168-172 |

| CH-Br | ~45-50 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided ranges are typical for halogenated carboxylic acids.

Experimental Protocol: ¹³C NMR Spectroscopy of this compound

The following is a generalized experimental protocol for obtaining a high-quality ¹³C NMR spectrum of dl-2,3-dibromosuccinic acid.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts due to solvent-solute interactions. DMSO-d₆ is often a good choice for carboxylic acids due to its high dissolving power.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. NMR Instrument Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected chemical shift range for both the carboxyl and aliphatic carbons.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if relative quantitative information is desired.

Mandatory Visualization: Stereoisomers and their ¹³C NMR Signals

The following diagrams illustrate the structural relationship between the stereoisomers of this compound and the expected number of signals in their respective ¹³C NMR spectra.

Caption: Relationship between stereoisomers and expected ¹³C NMR signals.

In both the dl-pair and the meso-isomer, the two carboxylic acid carbons are chemically equivalent, and the two methine carbons are also chemically equivalent. This results in two distinct signals in the ¹³C NMR spectrum for each diastereomer. However, the chemical shifts of these signals will differ between the dl and meso forms due to the different stereochemical environments.

Caption: Experimental workflow for ¹³C NMR analysis.

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of the diastereomers of 2,3-dibromosuccinic acid: the meso compound and the racemic d,l-enantiomeric pair. An understanding of the distinct spectral features of these stereoisomers is crucial for their identification, differentiation, and quality control in synthetic chemistry and drug development, where stereochemistry plays a critical role in biological activity.

Introduction to this compound and its Stereoisomers

This compound (C₄H₄Br₂O₄) is a dicarboxylic acid containing two chiral centers. Consequently, it can exist as three stereoisomers: a pair of enantiomers (d- and l-2,3-dibromosuccinic acid) which are non-superimposable mirror images of each other, and an achiral meso compound which possesses an internal plane of symmetry. The d- and l-enantiomers are optically active, rotating plane-polarized light in equal but opposite directions, and are typically encountered as a racemic mixture (d,l-2,3-dibromosuccinic acid).

The distinct spatial arrangement of the atoms in the meso and d,l-isomers leads to differences in their physical properties, such as melting point and solubility. These structural variations also manifest in their vibrational spectra, allowing for differentiation using infrared spectroscopy. IR spectroscopy probes the vibrational modes of molecules, and since the symmetry and intermolecular interactions (particularly hydrogen bonding) differ between the meso and d,l isomers, their IR spectra exhibit unique fingerprints.

Experimental Protocol: KBr Pellet Method for Solid Sample Analysis

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples. The principle lies in dispersing the solid analyte in a matrix of KBr, which is transparent to infrared radiation in the typical analysis range (4000 to 400 cm⁻¹).

Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100 of sample to KBr.

-

-

Grinding and Mixing:

-

Combine the sample and KBr in an agate mortar and pestle.

-

Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and ensure uniform dispersion of the sample, which minimizes light scattering and produces a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the IR spectrum of this compound.

Comparative IR Spectral Data of this compound Isomers

The following table summarizes the key infrared absorption bands for the meso and d,l-isomers of this compound. The data has been compiled from representative spectra.

| Vibrational Mode | meso-2,3-Dibromosuccinic Acid (cm⁻¹) | d,l-2,3-Dibromosuccinic Acid (cm⁻¹) | Description of Vibration |

| O-H Stretch | ~3500-2500 (very broad) | ~3500-2500 (very broad) | Carboxylic acid O-H stretching in hydrogen-bonded dimers. |

| C-H Stretch | ~2980 | ~2970 | Stretching of the C-H bonds. |

| C=O Stretch | ~1715 | ~1705 | Carbonyl (C=O) stretching of the carboxylic acid, indicative of dimerization. |

| C-O Stretch / O-H Bend | ~1420, ~1300, ~1210 | ~1410, ~1280, ~1220 | Coupled C-O stretching and in-plane O-H bending vibrations. |

| O-H Bend (out-of-plane) | ~920 | ~910 | Out-of-plane bending of the hydroxyl group in the dimer. |

| C-Br Stretch | ~650, ~580 | ~670, ~590 | Stretching vibrations of the carbon-bromine bonds. |

Analysis and Interpretation of Spectral Differences

The infrared spectra of both the meso and d,l isomers of this compound are dominated by the characteristic absorptions of the carboxylic acid functional group, which exists predominantly as a hydrogen-bonded dimer in the solid state.

-

O-H Stretching Region (3500-2500 cm⁻¹): Both isomers exhibit a very broad and intense absorption band in this region. This is a hallmark of carboxylic acid dimers and is due to the strong hydrogen bonding between the carboxyl groups of two molecules. The broadness of the peak obscures the C-H stretching vibrations, which appear as small, sharp peaks on top of this broad band.

-

C=O Stretching Region (~1700 cm⁻¹): A strong, sharp absorption is observed around 1715-1705 cm⁻¹ for both isomers, which is characteristic of the carbonyl stretch in a saturated, dimeric carboxylic acid. The slight difference in the peak position between the meso and d,l isomers may be attributed to subtle variations in the strength of the hydrogen bonding and the overall molecular symmetry.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-O stretching, O-H bending, and C-C stretching vibrations. It is in this region that the most significant differences between the spectra of the meso and d,l isomers are typically observed. The variations in the number, position, and intensity of these peaks are a direct consequence of the different molecular symmetries of the two diastereomers. The meso compound, having a center of inversion, will have different selection rules for IR activity compared to the chiral d,l isomers.

-

C-Br Stretching Region (~700-500 cm⁻¹): The absorptions corresponding to the C-Br stretching vibrations are found in the lower frequency region of the spectrum. The exact positions of these bands can be influenced by the conformation of the molecule and the nature of the neighboring substituents. The observed differences in this region between the meso and d,l isomers reflect their distinct stereochemical arrangements.

Logical Relationship of Stereoisomers

The relationship between the different stereoisomers of this compound can be visualized as follows:

Conclusion

Infrared spectroscopy is a powerful and accessible analytical technique for the differentiation of the meso and d,l diastereomers of this compound. While the gross spectral features related to the carboxylic acid functional groups are similar, subtle but distinct differences, particularly in the fingerprint region, arise from their unique molecular symmetries and intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of the experimental protocol, spectral data, and interpretive principles necessary for the confident identification and characterization of these important stereoisomers.

Solubility of 2,3-Dibromosuccinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dibromosuccinic acid in various organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this guide presents the available qualitative and limited quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems of interest.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is paramount in various stages of drug development, including synthesis, purification, formulation, and bioavailability assessment. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of two carboxylic acid groups and two bromine atoms in this compound imparts a degree of polarity to the molecule, influencing its solubility characteristics.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative. For context, the water solubility of the meso- or DL-form has been reported as 20 g/L at 17 °C.

The following table summarizes the available qualitative solubility information for different isomers of this compound in various organic solvents.

| Solvent | Isomer | Solubility |

| Alcohols | ||

| Methanol | l-form | Soluble |

| Ethanol | meso-form, l-form | Soluble |

| Ketones | ||

| Acetone | l-form | Soluble |

| Esters | ||

| Ethyl Acetate | l-form | Soluble |

| Ethers | ||

| Diethyl Ether | meso-form | Soluble |

| Petroleum Ether | l-form | Sparingly Soluble |

| Halogenated Solvents | ||

| Chloroform | meso-form, l-form | Sparingly Soluble |

| Carbon Tetrachloride | l-form | Sparingly Soluble |

It is crucial to note that "soluble" and "sparingly soluble" are qualitative terms and do not provide the precise concentration levels required for many research and development applications.

To offer a point of reference, the table below presents quantitative solubility data for the parent compound, succinic acid, in several organic solvents. It is important to emphasize that this data is for a different chemical entity and should be used for comparative context only.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | 9.0 |

| Diethyl Ether | 25 | 0.66 |

| Chloroform | 25 | 0.02 |

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvents of interest experimentally. The following section details a standard gravimetric method for this purpose.

Gravimetric Method for Determining Solubility

This method involves preparing a saturated solution of this compound at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Constant temperature bath (e.g., water bath or incubator)

-

Vials or flasks with secure caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation.

-

Immediately filter the collected sample using a syringe filter that is compatible with the organic solvent to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, ensuring the temperature is well below the decomposition point of this compound. Avoid boiling the solution as this can lead to loss of solute.

-

Once the solvent is completely evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 50-60 °C) to ensure all residual solvent is removed.

-

Cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of sample taken in mL) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

Conclusion

Stereochemistry and its Influence on the Physicochemical Properties of 2,3-Dibromosuccinic Acid Isomers

An In-depth Technical Guide:

This technical guide provides a detailed examination of the melting point differences between the meso and racemic diastereomers of 2,3-dibromosuccinic acid. The significant variance in their melting points is a direct consequence of their distinct three-dimensional structures, which influences crystal lattice packing and intermolecular forces. This document serves as a resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a logical framework for understanding these stereochemical principles.

Introduction to Stereoisomers of this compound

This compound (C₄H₄Br₂O₄) is a dicarboxylic acid containing two chiral centers at the C2 and C3 positions. This structure gives rise to three distinct stereoisomers:

-

(2R,3R)-2,3-dibromosuccinic acid

-

(2S,3S)-2,3-dibromosuccinic acid

-

meso-2,3-dibromosuccinic acid ((2R,3S) or (2S,3R))

The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other, known as enantiomers. An equimolar mixture of these two enantiomers constitutes the racemic mixture (dl-form). The meso isomer, however, possesses an internal plane of symmetry and is achiral, making it a diastereomer of the R,R and S,S enantiomers.

The spatial arrangement of the atoms in these isomers leads to profound differences in their physical properties, most notably their melting points. Racemic mixtures and meso compounds often exhibit different melting points, densities, and solubilities.[1] The substantial difference between the melting points of meso and racemic this compound is a key characteristic used to distinguish between these forms.[1]

Comparative Melting Point Data

The melting points of the stereoisomers of this compound show significant variation. The meso form has a substantially higher melting point than the racemic mixture. This is attributed to the different hydrogen-bonding patterns and more efficient packing of the meso compound in its crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.[2]

| Compound | Stereochemical Configuration | Reported Melting Point (°C) |

| meso-2,3-Dibromosuccinic Acid | (2R,3S) / (2S,3R) | 255 - 281 °C (often with decomposition or sublimation)[3][4][5][6][7] |

| Racemic this compound | (dl)-form / (±)-form | 167 °C[6][8] |

| d-2,3-Dibromosuccinic Acid | (2R,3R) | 157 - 158 °C[6][8] |

| l-2,3-Dibromosuccinic Acid | (2S,3S) | Decomposes at 157 - 158 °C[8] |

Note: The wide range for the meso form is due to variations in experimental conditions and reporting across different sources, with some noting decomposition or sublimation at the melting point.[3]

Visualization of Stereoisomeric Relationships

The following diagram illustrates the relationship between the different stereoisomers of this compound and their corresponding melting points.

Caption: Relationship between stereoisomers and melting points.

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as an isomer of this compound, using a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[9]